molecular formula C14H15N3O3 B6184254 methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 2649064-66-2

methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No. B6184254
CAS RN: 2649064-66-2
M. Wt: 273.3
InChI Key:
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Description

Methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate, commonly referred to as 3-CPC, is an organic compound that has been studied extensively for its potential as a drug candidate. 3-CPC is a novel compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, antifungal, and antimicrobial effects. Additionally, 3-CPC has been investigated for its potential to act as a prodrug for other compounds, as well as its potential to be used in the development of new drugs.

Scientific Research Applications

3-CPC has been studied extensively for its potential as a drug candidate. In particular, 3-CPC has been investigated for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, 3-CPC has been studied for its potential to act as a prodrug for other compounds, as well as its potential to be used in the development of new drugs.

Mechanism of Action

The exact mechanism of action of 3-CPC is not fully understood. However, it is believed that 3-CPC acts as a potent inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 3-CPC has been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of the neurotransmitter dopamine.
Biochemical and Physiological Effects
3-CPC has been shown to have a wide range of biochemical and physiological effects. In particular, 3-CPC has been demonstrated to have anti-inflammatory, anti-oxidant, antifungal, and antimicrobial effects. Additionally, 3-CPC has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Advantages and Limitations for Lab Experiments

The synthesis of 3-CPC has been demonstrated to be efficient and reproducible in laboratory settings. Additionally, 3-CPC has been shown to have a wide range of biological activities, making it an attractive candidate for further research in the laboratory. However, 3-CPC is a novel compound, and as such, there is a lack of data regarding its safety and efficacy in humans. Therefore, further research is needed to determine the safety and efficacy of 3-CPC for use in humans.

Future Directions

The potential of 3-CPC as a drug candidate is promising, and as such, further research is needed to determine its safety and efficacy in humans. Additionally, 3-CPC has been investigated for its potential to act as a prodrug for other compounds, as well as its potential to be used in the development of new drugs. Further research is needed to determine the effectiveness of 3-CPC as a prodrug and to identify new compounds that may be developed using 3-CPC. Finally, 3-CPC has been studied for its potential to be used in the treatment of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Further research is needed to determine the efficacy of 3-CPC in the treatment of these diseases.

Synthesis Methods

3-CPC can be synthesized through a two-step process utilizing a modified Ugi reaction. The first step involves the reaction of ethyl cyanoacetate and ethyl 5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate in the presence of a base, such as sodium ethoxide, to form the desired compound. The second step involves the addition of methyl iodide to the reaction mixture to form the final product. This synthesis method has been demonstrated to be efficient and reproducible in laboratory settings.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate' involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form ethyl hydrazinecarboxylate. This intermediate is then reacted with ethyl 3-oxobutanoate and 3-cyanobenzaldehyde to form the pyrazole ring. The resulting product is then esterified with methyl chloroformate to form the final compound.", "Starting Materials": [ "Ethyl 3-oxobutanoate", "Hydrazine hydrate", "Ethyl 3-oxobutanoate", "3-Cyanobenzaldehyde", "Methyl chloroformate" ], "Reaction": [ "Step 1: Ethyl 3-oxobutanoate is reacted with hydrazine hydrate to form ethyl hydrazinecarboxylate.", "Step 2: Ethyl hydrazinecarboxylate is reacted with ethyl 3-oxobutanoate and 3-cyanobenzaldehyde to form the pyrazole ring.", "Step 3: The resulting product is esterified with methyl chloroformate to form the final compound." ] }

CAS RN

2649064-66-2

Product Name

methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate

Molecular Formula

C14H15N3O3

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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